molecular formula C15H31OP B093447 dipentylphosphorylcyclopentane CAS No. 17636-48-5

dipentylphosphorylcyclopentane

Cat. No.: B093447
CAS No.: 17636-48-5
M. Wt: 258.38 g/mol
InChI Key: KCNMJDZXLRIIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dipentylphosphorylcyclopentane is a tertiary phosphine oxide compound characterized by the presence of a cyclopentyl group and two pentyl groups attached to the phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, cyclopentyldipentyl- typically involves the oxidation of the corresponding phosphine precursor. One common method is the reaction of cyclopentyldipentylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields of the desired phosphine oxide.

Industrial Production Methods

Industrial production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process, such as the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

dipentylphosphorylcyclopentane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of phosphonic acids or phosphonates.

    Reduction: Reduction of the phosphine oxide can regenerate the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrides such as lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Phosphonic acids, phosphonates.

    Reduction: Cyclopentyldipentylphosphine.

    Substitution: Various substituted phosphine oxides depending on the reactants used.

Scientific Research Applications

dipentylphosphorylcyclopentane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of phosphine oxide, cyclopentyldipentyl- involves its ability to coordinate with metal ions and participate in various catalytic cycles. The compound can act as a ligand, stabilizing metal complexes and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

dipentylphosphorylcyclopentane can be compared with other similar compounds such as:

    Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.

    Diphenylphosphine oxide: Contains two phenyl groups and is used in similar applications.

    Cyclohexylphosphine oxide: Similar to cyclopentyldipentyl- but with a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of phosphine oxide, cyclopentyldipentyl- lies in its specific combination of cyclopentyl and pentyl groups, which can influence its reactivity and coordination properties compared to other phosphine oxides.

Properties

CAS No.

17636-48-5

Molecular Formula

C15H31OP

Molecular Weight

258.38 g/mol

IUPAC Name

dipentylphosphorylcyclopentane

InChI

InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3

InChI Key

KCNMJDZXLRIIRY-UHFFFAOYSA-N

SMILES

CCCCCP(=O)(CCCCC)C1CCCC1

Canonical SMILES

CCCCCP(=O)(CCCCC)C1CCCC1

17636-48-5

Synonyms

Cyclopentyldipentylphosphine oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.